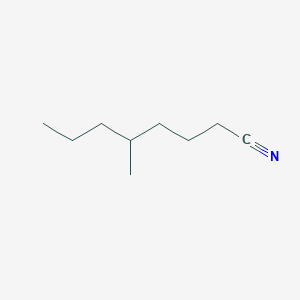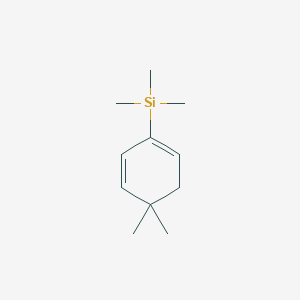
(4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane is a chemical compound that features a cyclohexadiene ring substituted with dimethyl and trimethylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane typically involves the reaction of cyclohexadiene derivatives with trimethylsilyl reagents. One common method includes the use of a Grignard reagent, where the cyclohexadiene derivative is reacted with trimethylsilyl chloride in the presence of a magnesium catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substitution patterns.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
科学研究应用
(4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of biological systems where silicon-containing compounds are of interest.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which (4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Additionally, the compound can participate in various chemical reactions that modify its structure and activity.
相似化合物的比较
Similar Compounds
- Cyclohexene, 4-[(1E)-1,5-dimethyl-1,4-hexadien-1-yl]-1-methyl-
- (4,4-Dimethylcyclohexa-1,5-dien-1-yl)boronic acid
- (4,4-Dimethylcyclohexa-1,5-dien-1-yl)boronic acid, pinacol ester
Uniqueness
(4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane is unique due to the presence of both dimethyl and trimethylsilyl groups on the cyclohexadiene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
81044-36-2 |
|---|---|
分子式 |
C11H20Si |
分子量 |
180.36 g/mol |
IUPAC 名称 |
(4,4-dimethylcyclohexa-1,5-dien-1-yl)-trimethylsilane |
InChI |
InChI=1S/C11H20Si/c1-11(2)8-6-10(7-9-11)12(3,4)5/h6-8H,9H2,1-5H3 |
InChI 键 |
KQRJYVUKOFWGRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC=C(C=C1)[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14425146.png)
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)

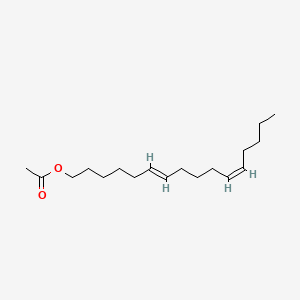
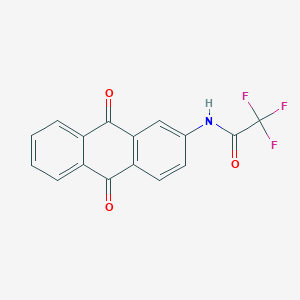
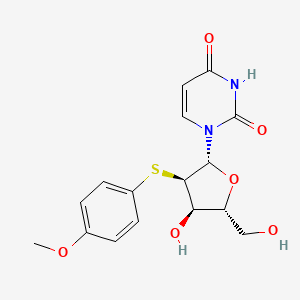
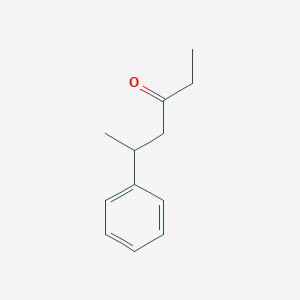
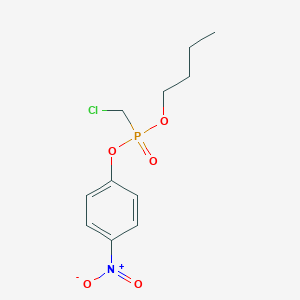

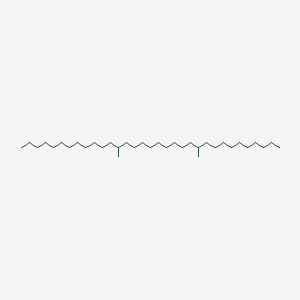
![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
